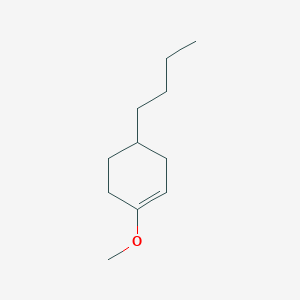

4-Butyl-1-methoxycyclohex-1-ene

説明

4-Butyl-1-methoxycyclohex-1-ene is a substituted cyclohexene derivative featuring a methoxy group at position 1 and a butyl chain at position 3. Its molecular formula is C₁₁H₂₀O (molecular weight: 168.28 g/mol). The compound’s structure combines a cyclohexene backbone with substituents that influence its physicochemical properties.

特性

CAS番号 |

65975-21-5 |

|---|---|

分子式 |

C11H20O |

分子量 |

168.28 g/mol |

IUPAC名 |

4-butyl-1-methoxycyclohexene |

InChI |

InChI=1S/C11H20O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h8,10H,3-7,9H2,1-2H3 |

InChIキー |

DNIJNXXKJCOGKS-UHFFFAOYSA-N |

正規SMILES |

CCCCC1CCC(=CC1)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-methoxycyclohex-1-ene can be achieved through several methods. One common approach involves the acyloxylation of 1-methoxycyclohex-1-ene using tert-butyl peracetate or tert-butyl perbenzoate in the presence of copper(I) salts. The reaction typically occurs at elevated temperatures (around 70°C) and can take several hours to complete .

Industrial Production Methods

Industrial production methods for 4-Butyl-1-methoxycyclohex-1-ene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and minimize production costs.

化学反応の分析

Types of Reactions

4-Butyl-1-methoxycyclohex-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new substituted cyclohexenes with different functional groups.

科学的研究の応用

Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have biological activity and could be studied for potential pharmaceutical applications.

Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Butyl-1-methoxycyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy group can be converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring can be reduced to a single bond, resulting in the formation of a cyclohexane derivative.

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-Butyl-1-methoxycyclohex-1-ene | -OCH₃ (1), -C₄H₉ (4) | C₁₁H₂₀O | Methoxy, alkyl chain | Organic synthesis, solvents |

| 4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene | -CH₃ (1), -OCH(CH₃)₂ (4) | C₁₀H₁₆O | Methoxy, branched alkyl | Polymer intermediates |

| 5,5-Dimethyl-cyclohex-3-en-1-ol | -OH (1), -CH₃ (5,5) | C₈H₁₄O | Hydroxyl, dimethyl | Pharmaceuticals, fragrances |

Functional Group Influence

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 4-Butyl-1-methoxycyclohex-1-ene enhances ring electron density, favoring electrophilic addition reactions. In contrast, the hydroxyl group in 5,5-dimethyl-cyclohex-3-en-1-ol introduces hydrogen-bonding capability, increasing polarity and aqueous solubility.

- Lipophilicity and Solubility: The butyl chain in 4-Butyl-1-methoxycyclohex-1-ene significantly increases lipophilicity (logP estimated >3.5), making it suitable for non-polar solvents. Compound , with a hydroxyl group, is more hydrophilic (logP ~1.8), favoring use in polar media.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-1-methoxycyclohex-1-ene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves alkylation or methoxylation of cyclohexene derivatives. For example, hydrochlorination of 4-t-butyl-1-methylenecyclohexane (a structurally similar compound) employs controlled acid catalysis to preserve stereochemical integrity . Computational tools like REAXYS or PISTACHIO can predict feasible routes by analyzing reaction templates and precursor compatibility, prioritizing high-yield pathways (e.g., using Cl⁻ or Br⁻ as leaving groups) . Optimization requires Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading, with purity monitored via HPLC or GC-MS.

Q. Which spectroscopic techniques are most reliable for validating the structure of 4-Butyl-1-methoxycyclohex-1-ene?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry:

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet (~δ 3.3–3.5 ppm), while butyl chain protons show splitting patterns dependent on vicinal coupling .

- ¹³C NMR : The methoxy carbon resonates at ~δ 50–55 ppm, and olefinic carbons appear deshielded (~δ 120–130 ppm) .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of -OCH₃ or butyl groups) validate molecular weight and substituent positions. Cross-reference with NIST Chemistry WebBook data ensures accuracy .

Q. How does the methoxy group influence the compound’s reactivity in electrophilic addition reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophiles (e.g., H⁺, Cl⁺) to the β-position of the cyclohexene ring. Comparative experiments with non-methoxy analogs (e.g., 4-butylcyclohexene) can isolate its electronic effects. Kinetic studies (e.g., monitoring HCl addition via UV-Vis spectroscopy) quantify rate enhancements .

Advanced Research Questions

Q. How can stereochemical outcomes of hydrochlorination be predicted and controlled in 4-Butyl-1-methoxycyclohex-1-ene?

- Methodological Answer : Stereoselectivity depends on the reaction mechanism (e.g., carbocation vs. concerted pathways). For hydrochlorination:

- Carbocation Stability : A bulky t-butyl group favors chair conformations where the methoxy group occupies an equatorial position, stabilizing intermediates via hyperconjugation .

- Stereochemical Analysis : Use chiral GC columns or X-ray crystallography to determine enantiomer ratios. Computational modeling (DFT) predicts transition-state geometries and energy barriers .

Q. How to resolve contradictions in reported reaction yields for methoxycyclohexene derivatives across studies?

- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture (hydrolysis) or catalyst deactivation. Systematic replication studies should:

- Control Variables : Standardize solvent purity, inert atmosphere, and catalyst sourcing.

- Data Normalization : Compare yields relative to internal standards (e.g., deuterated analogs) to isolate experimental artifacts .

- Meta-Analysis : Use databases like REAXYS to aggregate data, identifying outliers through statistical tools (e.g., Grubbs’ test) .

Q. What strategies mitigate side reactions (e.g., ring-opening or polymerization) during functionalization of 4-Butyl-1-methoxycyclohex-1-ene?

- Methodological Answer :

- Temperature Control : Low temperatures (-20°C to 0°C) suppress radical pathways that lead to polymerization.

- Protecting Groups : Temporarily protect the methoxy group (e.g., silylation) to prevent undesired nucleophilic attack.

- In-Line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

Q. How to evaluate the compound’s stability under varying storage conditions for long-term research use?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Store samples at 40°C, 75% RH for 6 months, analyzing degradation products via LC-MS.

- Light Exposure : Test UV stability in quartz cells, tracking photolysis byproducts.

- Recommendations : Store in amber vials under argon at -20°C, with stabilizers like BHT for radical-sensitive moieties .

Methodological Best Practices

Designing a robust purification protocol for 4-Butyl-1-methoxycyclohex-1-ene:

- Step 1 : Perform flash chromatography using a gradient of hexane:ethyl acetate (95:5 to 80:20) to separate non-polar byproducts.

- Step 2 : Recrystallize from cold ethanol to remove residual solvents.

- Step 3 : Validate purity via melting point analysis and HPLC (≥99% area under the curve) .

Integrating computational and experimental data for reaction optimization:

- Workflow :

Use REAXYS to identify precedent reactions and extract rate constants.

Simulate energy profiles (Gaussian or ORCA) to predict regioselectivity.

Validate with small-scale experiments (<1 mmol), adjusting parameters iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。